N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is a complex organic compound that features both an indole and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide typically involves the coupling of tryptamine with a quinoxaline derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an organic solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the quinoxaline ring may interact with various enzymes and proteins. These interactions can modulate signaling pathways and biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide is unique due to the presence of both an indole and a quinoxaline moiety. This dual functionality allows it to interact with a broader range of molecular targets compared to similar compounds that contain only one of these moieties.
Properties
Molecular Formula |
C19H16N4O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2,3-dioxo-1,4-dihydroquinoxaline-6-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c24-17(11-5-6-15-16(9-11)23-19(26)18(25)22-15)20-8-7-12-10-21-14-4-2-1-3-13(12)14/h1-6,9-10,21H,7-8H2,(H,20,24)(H,22,25)(H,23,26) |
InChI Key |
IRUXGTGILZXWKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4 |
Origin of Product |
United States |
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